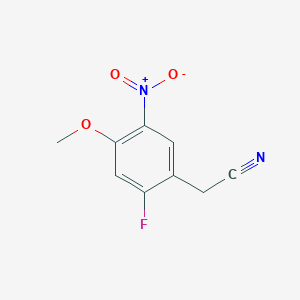
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is an organic compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol It is a derivative of benzeneacetonitrile, characterized by the presence of fluorine, methoxy, and nitro functional groups on the benzene ring
Preparation Methods
The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile typically involves nucleophilic aromatic substitution reactions. One common synthetic route starts with 2,4,5-trifluorobenzonitrile as the key starting material. . The overall yield of the synthesis can vary, but careful control of reaction conditions can optimize the production of the desired compound.
Chemical Reactions Analysis
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluorine.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials with unique properties, such as fluorinated polymers.
The compound’s versatility in undergoing various chemical transformations makes it valuable in these fields .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is primarily related to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-4-methoxy-5-nitrophenylacetonitrile can be compared with other similar compounds, such as:
4-Fluoro-2-Methoxy-5-nitroaniline: This compound shares similar functional groups but differs in the position of the acetonitrile group.
2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: This compound has a hydroxymethyl group instead of a nitro group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C9H7FN2O3 |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxy-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O3/c1-15-9-5-7(10)6(2-3-11)4-8(9)12(13)14/h4-5H,2H2,1H3 |
InChI Key |
ZNNRIJZENIHQDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
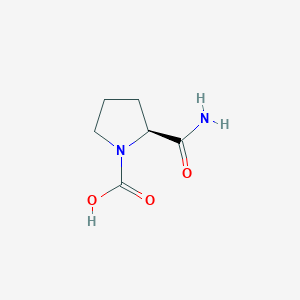
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
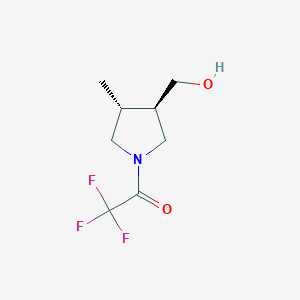
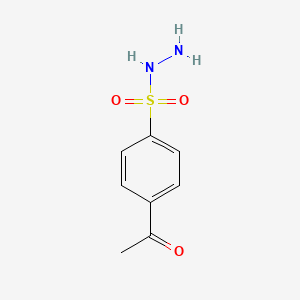

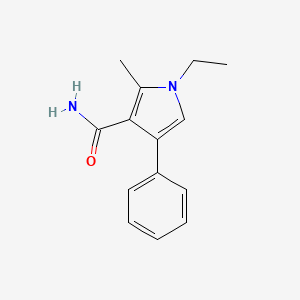
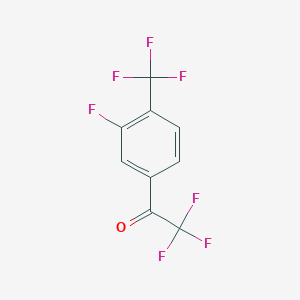

![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)


![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
